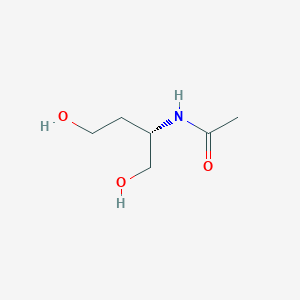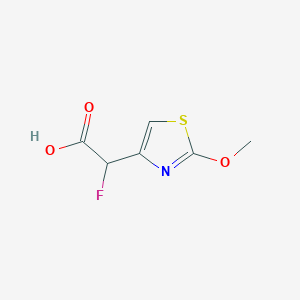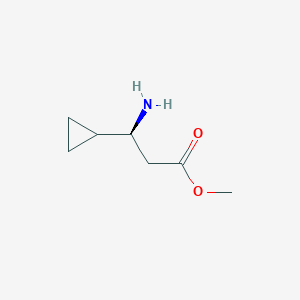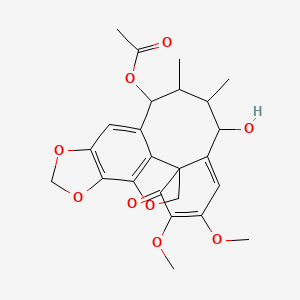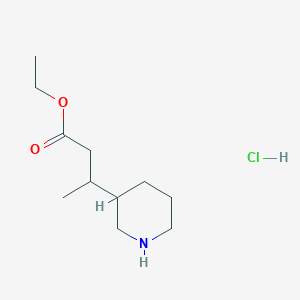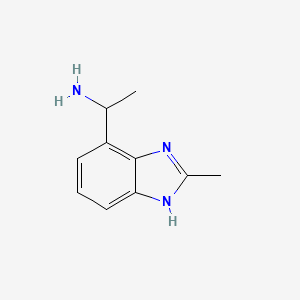
1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine is a compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds Benzodiazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
準備方法
The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and ethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
科学的研究の応用
1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
1-(2-Methyl-1H-1,3-benzodiazol-4-YL)ethan-1-amine can be compared with other similar compounds, such as:
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine: This compound shares a similar core structure but differs in the position of the substituent groups.
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: This compound has a methoxy group at a different position, leading to variations in its chemical and biological properties.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-(2-methyl-1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-6(11)8-4-3-5-9-10(8)13-7(2)12-9/h3-6H,11H2,1-2H3,(H,12,13) |
InChIキー |
DNFSGACWESVIBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2N1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


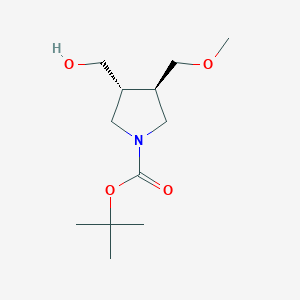

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

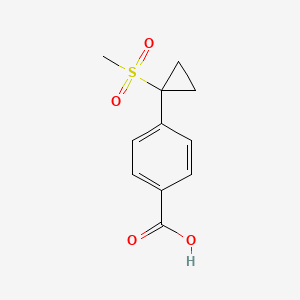
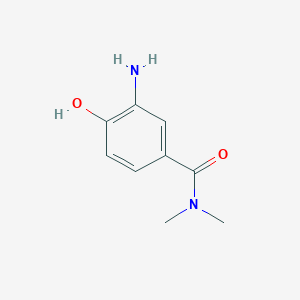
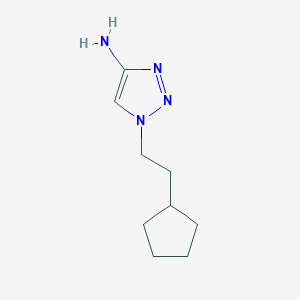
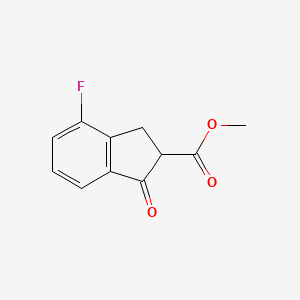
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
